molecular formula C14H11ClFNO2 B5569716 (NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B5569716
M. Wt: 279.69 g/mol
InChI Key: KEKBECBIDVNXRO-CAOOACKPSA-N
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Description

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a fluorophenyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves the reaction of 5-chloro-2-[(2-fluorophenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine is unique due to its specific combination of chloro, fluoro, and oxime functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-12-5-6-14(11(7-12)8-17-18)19-9-10-3-1-2-4-13(10)16/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBECBIDVNXRO-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
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(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
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(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
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(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
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(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

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